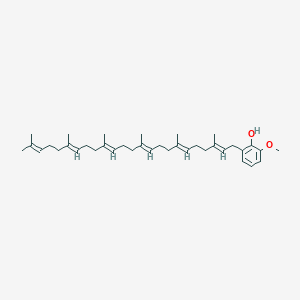

2-Hexaprenyl-6-methoxyphenol

Descripción

Propiedades

Fórmula molecular |

C37H56O2 |

|---|---|

Peso molecular |

532.8 g/mol |

Nombre IUPAC |

2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-6-methoxyphenol |

InChI |

InChI=1S/C37H56O2/c1-29(2)15-9-16-30(3)17-10-18-31(4)19-11-20-32(5)21-12-22-33(6)23-13-24-34(7)27-28-35-25-14-26-36(39-8)37(35)38/h14-15,17,19,21,23,25-27,38H,9-13,16,18,20,22,24,28H2,1-8H3/b30-17+,31-19+,32-21+,33-23+,34-27+ |

Clave InChI |

WVPRAWNIVDFQBO-DUBIXASGSA-N |

SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C(=CC=C1)OC)O)C)C)C)C)C)C |

SMILES isomérico |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C(=CC=C1)OC)O)/C)/C)/C)/C)/C)C |

SMILES canónico |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C(=CC=C1)OC)O)C)C)C)C)C)C |

Descripción física |

Solid |

Origen del producto |

United States |

Natural Occurrence, Biological Distribution, and Ecological Context

Identification in Specific Biological Sources

2-Hexaprenyl-6-methoxyphenol has been identified as a naturally occurring phytochemical in both the plant and microbial kingdoms. Its presence is linked to specific metabolic pathways and tissue accumulations.

This compound is a known constituent of Carica papaya (papaya) leaves. nih.govijprajournal.com It is one of many complex bioactive compounds that accumulate in this specific plant tissue. researchgate.net Analytical studies of papaya leaf extracts have consistently identified this methoxyphenol alongside a diverse array of other phytochemicals. dntb.gov.uamdpi.comnih.govmdpi.com The presence of these compounds contributes to the collective biochemical profile of the leaves, which are utilized in various traditional and nutraceutical applications. nih.govijprajournal.com

The following table lists other major phytochemicals that have been identified in Carica papaya leaves in conjunction with this compound. dntb.gov.uanih.govmdpi.com

| Class | Compound Name |

| Alkaloid | Carpaine |

| Flavonoids | Kaempferol 3-(2G-glucosylrutinoside) |

| Kaempferol 3-(2″-rhamnosylgalactoside), 7-rhamnoside | |

| Kaempferol 3-rhamnosyl-(1->2)-galactoside-7-rhamnoside | |

| Luteolin 7-galactosyl-(1->6)-galactoside | |

| Orientin 7-O-rhamnoside | |

| Fatty Acid Derivative | 11-hydroperoxy-12,13-epoxy-9-octadecenoic acid |

| Amide | Palmitic amide |

| Phenolic Compound | This compound |

This table is based on phytochemicals co-identified in specific studies and is not exhaustive.

In the microbial world, this compound is a well-documented intermediate in the biosynthesis of ubiquinone, also known as coenzyme Q (CoQ). researchgate.netoup.com This metabolic role has been extensively studied in the baker's yeast, Saccharomyces cerevisiae, where the ubiquinone molecule contains a six-unit isoprenoid side chain (CoQ₆). oup.comebi.ac.ukyeastgenome.org

The compound serves as a precursor in a highly conserved pathway. researchgate.net In yeast, the pathway converges at the formation of 2-polyprenyl-6-methoxyphenol, which then undergoes further enzymatic modifications to become the final ubiquinol (B23937) product. researchgate.netoup.com Specifically, this compound is a substrate for hydroxylation, a critical step catalyzed by the Coq6 monooxygenase, leading to the formation of 2-methoxy-6-(all-trans-hexaprenyl)benzene-1,4-diol. uniprot.org

| Pathway | Preceding Intermediate | Key Intermediate | Subsequent Intermediate | Final Product (in Yeast) |

| Ubiquinone Biosynthesis | 3-Hexaprenyl-4,5-dihydroxybenzoic acid | This compound | 2-Hexaprenyl-6-methoxy-1,4-benzoquinone | Ubiquinol-6 |

This table illustrates the position of this compound within the eukaryotic ubiquinone biosynthesis pathway as observed in S. cerevisiae. researchgate.netymdb.capsu.edu

Advanced Isolation Methodologies from Complex Biological Matrices

The extraction and identification of this compound from its natural sources, such as papaya leaves, require sophisticated and optimized methodologies to effectively isolate it from a complex biochemical matrix.

Research into the extraction of phytochemicals from Carica papaya leaves has compared various non-conventional techniques to determine the most efficient method. A comparative study analyzed reflux, ultrasonic-assisted extraction (UAE), and agitation. dntb.gov.uanih.govnih.gov

The reflux technique demonstrated superior performance, yielding the highest amount of extracted material. dntb.gov.uanih.gov Furthermore, the extract obtained via reflux exhibited the most potent antioxidant activity, as measured by its ability to scavenge the DPPH radical. dntb.gov.uanih.govnih.gov

| Extraction Technique | Extraction Yield (%) | Antioxidant Activity (DPPH IC₅₀ in mg/mL) |

| Reflux | 17.86 | 0.236 |

| Ultrasonic-Assisted Extraction (UAE) | Not specified in yield comparison | 0.377 |

| Agitation | Not specified in yield comparison | 0.404 |

Data sourced from a comparative study on C. papaya leaf extracts. dntb.gov.uanih.govnih.gov A lower IC₅₀ value indicates higher antioxidant activity.

Following extraction, advanced analytical techniques are necessary for the precise separation and identification of individual compounds. High-Performance Liquid Chromatography coupled with tandem mass spectrometry and a Quadrupole Time-of-Flight detector (HPLC-MS/MS-QTOF) has been successfully employed to analyze the complex phytochemical profile of Carica papaya leaf extracts obtained through the reflux method. dntb.gov.uanih.govmdpi.com

This powerful chromatographic and spectrometric technique allowed for the definitive identification of this compound among at least eight other major bioactive compounds within the same analytical run. dntb.gov.uanih.govmdpi.com The high resolution and mass accuracy of the QTOF analyzer are essential for distinguishing between structurally similar molecules present in the crude extract, confirming the presence of the target compound.

Putative Ecological Roles and Biological Functions in Producing Organisms

The biological significance of this compound is directly tied to its context within the producing organism.

In microorganisms such as Saccharomyces cerevisiae, the function of this compound is highly specific and essential. It is a critical, non-negotiable intermediate in the biosynthesis of ubiquinone (Coenzyme Q). researchgate.netoup.com Ubiquinone is a vital component of the electron transport chain, where it functions as a lipid-soluble electron carrier within the mitochondrial membrane, facilitating aerobic respiration and cellular energy production. oup.com The synthesis of this compound is, therefore, a fundamental step for the organism's aerobic metabolism and survival.

Biosynthetic Pathways and Genetic Regulation

Elucidation of Precursor Molecules and Metabolic Intermediates (e.g., in ubiquinone biosynthesis pathway)

The construction of 2-Hexaprenyl-6-methoxyphenol, a key intermediate in the biosynthesis of Coenzyme Q6 (ubiquinone-6) in organisms like Saccharomyces cerevisiae, originates from two primary precursor streams: one for the aromatic ring and another for the isoprenoid tail. oup.commdpi.comsmpdb.ca

The aromatic head group is derived from 4-hydroxybenzoate (4-HB). mdpi.com In bacteria and yeast, 4-HB is synthesized from chorismate via the shikimate pathway. oup.commdpi.com In animals, the precursor is the essential amino acid tyrosine. oup.comnih.gov

The hexaprenyl side chain is built from isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). oup.com Eukaryotic microorganisms typically utilize the mevalonate (B85504) pathway to produce these isoprenoid units, whereas bacteria predominantly use the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. oup.com These units are sequentially condensed to form hexaprenyl diphosphate.

The convergence of these two streams occurs when the hexaprenyl tail is attached to the 4-HB ring, forming the initial prenylated intermediate, 3-hexaprenyl-4-hydroxybenzoate. oup.comnih.gov This molecule then undergoes a series of modifications, including hydroxylations, methylations, and decarboxylation. oup.commdpi.com In the specific pathway leading to Coenzyme Q in yeast, 3-hexaprenyl-4-hydroxybenzoate is hydroxylated and then methylated to form an intermediate which is subsequently decarboxylated to yield this compound. oup.comymdb.ca

Table 1: Key Precursors and Intermediates in the Biosynthesis of this compound

| Molecule Type | Name | Origin Pathway | Role |

| Aromatic Precursor | 4-hydroxybenzoate (4-HB) | Shikimate Pathway or Tyrosine Metabolism | Benzoquinone ring source mdpi.comnih.gov |

| Isoprenoid Precursor | Isopentenyl diphosphate (IPP) | Mevalonate or MEP Pathway | Building block for the side chain oup.com |

| Isoprenoid Precursor | Dimethylallyl diphosphate (DMAPP) | Mevalonate or MEP Pathway | Initiator for isoprenoid chain synthesis oup.com |

| Polyprenyl Diphosphate | Hexaprenyl diphosphate | Mevalonate or MEP Pathway | The complete side chain ready for attachment oup.com |

| Prenylated Intermediate | 3-hexaprenyl-4-hydroxybenzoate | Condensation of 4-HB and Hexaprenyl diphosphate | First intermediate combining the head and tail oup.comnih.gov |

| Modified Intermediate | 3,4-dihydroxy-5-hexaprenylbenzoate | Hydroxylation of 3-hexaprenyl-4-hydroxybenzoate | Intermediate prior to methylation oup.comresearchgate.net |

| Target Intermediate | This compound | Decarboxylation of a methylated intermediate | Precursor for the final hydroxylation to ubiquinone ymdb.canih.gov |

Identification and Characterization of Key Enzymatic Transformations

The conversion of precursor molecules into this compound is catalyzed by a series of specific enzymes. These enzymatic transformations involve the attachment of the isoprenoid side chain and subsequent modifications of the aromatic ring.

The crucial condensation step, which attaches the hexaprenyl diphosphate tail to the 4-hydroxybenzoate head, is catalyzed by a class of enzymes known as polyprenyltransferases. mdpi.com

Coq2/COQ2 (UbiA in bacteria): This mitochondrial enzyme, formally known as para-hydroxybenzoate polyprenyltransferase, facilitates the covalent linkage of the hexaprenyl chain to the aromatic ring. mdpi.comasm.org The length of the polyprenyl diphosphate substrate, such as hexaprenyl diphosphate in yeast, determines the final length of the Coenzyme Q tail. oup.commdpi.com The product of this reaction is 3-hexaprenyl-4-hydroxybenzoate. oup.com

Following the attachment of the hexaprenyl chain, the resulting intermediate, 3-hexaprenyl-4-hydroxybenzoate, undergoes several ring modifications to eventually form this compound. The order of these steps can vary between organisms. oup.com In the yeast pathway, the key enzymatic steps include hydroxylation and methylation.

Coq6: This enzyme is a flavin-dependent monooxygenase responsible for the C5-hydroxylation of the aromatic ring. mdpi.comnih.gov In yeast, this hydroxylation step converts 3-hexaprenyl-4-hydroxybenzoate into 3,4-dihydroxy-5-hexaprenylbenzoate. oup.com The function of Coq6 may be supported by the ferredoxin Yah1 and the ferredoxin reductase Arh1. mdpi.comnih.gov

Coq3 (UbiG in bacteria): This enzyme is an O-methyltransferase that uses S-adenosylmethionine (SAM) as a methyl group donor. oup.commdpi.com It catalyzes the methylation of the hydroxyl group introduced by Coq6, converting 3,4-dihydroxy-5-hexaprenylbenzoate into a methoxylated intermediate. oup.comresearchgate.net The Coq3/UbiG methyltransferase is known to act on multiple intermediates within the pathway. oup.commdpi.com

Decarboxylase (UbiD/UbiX in bacteria): After methylation, a decarboxylation reaction occurs to remove the carboxyl group from the ring. In eukaryotes, the specific enzyme for this step has not been fully elucidated. nih.govfrontiersin.org In bacteria, this is carried out by the UbiD-UbiX system. mdpi.comfrontiersin.org This decarboxylation is a critical step leading to the formation of this compound. ymdb.ca

Table 2: Key Enzymes in the Biosynthesis Leading to this compound

| Enzyme (Yeast/Bacteria) | Gene (Yeast/Bacteria) | Enzyme Class | Function |

| p-hydroxybenzoate polyprenyltransferase (Coq2/UbiA) | COQ2/ubiA | Prenyltransferase | Attaches hexaprenyl chain to 4-hydroxybenzoate mdpi.comasm.org |

| Monooxygenase (Coq6) | COQ6 | Flavin-dependent monooxygenase | C5-Hydroxylation of the aromatic ring mdpi.comnih.gov |

| O-methyltransferase (Coq3/UbiG) | COQ3/ubiG | Methyltransferase | Methylates a hydroxyl group on the ring oup.commdpi.com |

| Decarboxylase (Unknown/UbiD-UbiX) | Unknown/ubiD, ubiX | Decarboxylase | Removes the carboxyl group from the ring mdpi.comfrontiersin.org |

Genetic Determinants of Biosynthesis

The biosynthesis of ubiquinone, and therefore its intermediate this compound, is under strict genetic control. This regulation ensures the proper assembly and function of the enzymatic machinery required for this complex pathway.

In many prokaryotes, the genes encoding the enzymes for ubiquinone biosynthesis (the ubi genes) are often organized into functional gene clusters on the chromosome. frontiersin.org This clustering allows for coordinated expression of the pathway components.

In eukaryotes, while the genes (COQ genes) are not typically clustered in the same manner, their protein products assemble into a large, multi-enzyme complex in the inner mitochondrial membrane. nih.gov This complex is often referred to as the "CoQ synthome" or "Complex Q". nih.govnih.gov Genetic studies in yeast have shown that the deletion of individual COQ genes (from COQ3 to COQ9) often results in the instability and loss of other Coq proteins and the accumulation of the early intermediate polyprenyl-hydroxybenzoate (PPHB), providing strong evidence for the physical interaction and interdependence of these proteins within the synthome. nih.gov In addition to the catalytic enzymes, several other proteins, such as Coq4, Coq8, and Coq9, are essential components of this complex, likely playing structural or regulatory roles. nih.govmdpi.com

The production of Coenzyme Q is regulated at multiple levels to meet the metabolic needs of the cell.

Transcriptional Regulation: Early studies indicated that the expression of CoQ biosynthetic genes can be influenced by metabolic transcriptional regulators. For example, PPARα in mice and NF-κB in human cell cultures have been implicated in controlling the expression of these genes. nih.gov

Post-Transcriptional Regulation: A significant layer of control occurs after transcription. RNA-binding proteins (RBPs) have been shown to regulate the stability and translation of mRNAs encoding CoQ biosynthetic enzymes. nih.govnih.gov In yeast, the RBP Puf3p binds to the 3' untranslated region (UTR) of the COQ5 mRNA, influencing the expression of the Coq5 methyltransferase. mdpi.comnih.gov In human cells, the RBPs HuR and hnRNP C1/C2 interact with the 3' UTR of the COQ7 mRNA. nih.gov Depletion of HuR leads to destabilization of the COQ7 mRNA, a reduction in COQ7 protein levels, and consequently, a decrease in CoQ biosynthesis. nih.gov This highlights post-transcriptional regulation as a critical mechanism for fine-tuning the rate of the entire biosynthetic pathway.

Environmental and Physiological Factors Influencing Biosynthetic Flux

The regulation of CoQ biosynthesis is crucial for supporting two primary cellular functions: bioenergetic metabolism and antioxidant defense. Consequently, factors that alter cellular energy demands or expose the cell to oxidative stress are key regulators of the pathway.

Carbon Source Availability:

The type of carbon source available to the cell significantly influences the rate of CoQ biosynthesis. In organisms like Saccharomyces cerevisiae, the expression of genes involved in CoQ synthesis is upregulated when cells are grown on non-fermentable carbon sources, such as glycerol, compared to fermentable sources like glucose. This is because non-fermentable carbon sources necessitate aerobic respiration for energy production, a process in which CoQ is a critical component of the electron transport chain. The increased demand for CoQ under these conditions leads to an enhanced biosynthetic flux, thereby increasing the production of intermediates like this compound. For instance, a twofold increase in CoQ8 content has been observed in Escherichia coli when glycerol is used as a carbon source instead of glucose researchgate.net.

| Carbon Source | Effect on CoQ Biosynthesis | Implication for this compound Flux |

| Glucose (Fermentable) | Catabolic repression may decrease the expression of some ubi genes. | Lower biosynthetic flux. |

| Glycerol (Non-fermentable) | Increased expression of CoQ biosynthetic genes to support aerobic respiration. | Higher biosynthetic flux. |

Oxygen Levels:

| Oxygen Level | Effect on CoQ Biosynthesis | Implication for this compound Flux |

| Aerobic | Required for oxygen-dependent hydroxylation steps in the pathway. | Optimal biosynthetic flux. |

| Anaerobic/Hypoxic | May limit or halt the pathway at oxygen-dependent steps in some organisms. | Reduced or inhibited biosynthetic flux. |

Oxidative Stress:

Coenzyme Q, in its reduced form (ubiquinol), is a potent antioxidant that protects cellular membranes from oxidative damage. Consequently, exposure to conditions that induce oxidative stress can lead to an upregulation of the CoQ biosynthetic pathway as a protective response. Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, can be triggered by various environmental and metabolic stimuli. Studies in yeast have shown that oxidative stress modifies the expression of some COQ genes through the action of stress-related transcription factors. This adaptive response aims to increase the cellular pool of CoQ to counteract the damaging effects of ROS, which would in turn increase the synthesis of intermediates including this compound.

| Condition | Effect on CoQ Biosynthesis | Implication for this compound Flux |

| Presence of Oxidants (e.g., H₂O₂) | Upregulation of COQ gene expression via stress response pathways. | Increased biosynthetic flux to enhance antioxidant capacity. |

| Nutrient Deprivation | Can induce oxidative stress and upregulate CoQ biosynthesis. | Increased biosynthetic flux. |

Cellular Growth Phase and Metabolic State:

Chemical Synthesis and Derivatization Approaches for Research

Total Synthesis Strategies and Methodological Advancements

The total synthesis of 2-hexaprenyl-6-methoxyphenol, a key intermediate in the biosynthesis of coenzyme Q6 (ubiquinone-6), presents significant challenges, primarily in the construction of the long, stereochemically defined hexaprenyl side chain and its regioselective attachment to the methoxyphenol core. oup.comnih.govportlandpress.com

Retrosynthetic Analysis and Key Carbon-Carbon Bond Formations

A logical retrosynthetic analysis of this compound identifies two primary building blocks: a functionalized aromatic piece, such as 2-methoxy-6-halophenol or a related derivative, and the all-trans-hexaprenyl side chain. The key disconnection is the carbon-carbon bond between the aromatic ring and the C1' position of the prenyl chain.

Retrosynthetic Approach:

Several strategies have been developed for the crucial C-C bond formation:

Friedel-Crafts Alkylation: This classic approach involves the reaction of a phenol (B47542) with a prenylating agent (e.g., a prenyl alcohol or halide) in the presence of a Lewis or Brønsted acid catalyst. However, controlling regioselectivity (ortho- vs. para-alkylation) and preventing polyalkylation can be challenging. orgsyn.org Modern variations have improved regioselectivity; for instance, rhenium-catalyzed alkylations of phenols with alkenes have shown promise in achieving ortho-selectivity. orgsyn.orgamazonaws.comresearchgate.net

Coupling of an Aryl Nucleophile with a Prenyl Electrophile: A common strategy involves the generation of an organometallic derivative of the phenol, such as a Grignard or organolithium reagent, which then reacts with an activated prenyl side chain, typically a hexaprenyl halide. This approach offers good control over the coupling position.

Palladium-Catalyzed Cross-Coupling Reactions: More recent and versatile methods employ palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. These reactions involve an organoboron or organotin derivative of one fragment and a halide or triflate of the other, offering high efficiency and stereochemical control. A notable example is the palladium-catalyzed stepwise allylic coupling of bifunctional monoterpene monomers to construct the polyprenyl chain, which is then coupled to the aromatic head. scispace.com

The synthesis of the all-trans-hexaprenyl side chain itself is a significant undertaking, often built iteratively from smaller isoprenoid units. Palladium-catalyzed oligomerization of monoterpene monomers has proven to be a highly regio- and stereoselective method for this purpose. scispace.com

Stereoselective and Regioselective Synthesis

Achieving the correct stereochemistry and regiochemistry is paramount in the synthesis of this compound.

Stereoselectivity: The natural hexaprenyl side chain consists of six isoprene (B109036) units, with the first double bond being in the E (trans) configuration relative to the aromatic ring, and all subsequent internal double bonds also being E. Maintaining this stereochemistry is a central challenge. Syntheses often rely on stereocontrolled reactions such as the Wittig or Horner-Wadsworth-Emmons reaction, or transition metal-catalyzed couplings that preserve the geometry of the starting materials. mdpi.com The use of palladium(0) catalysts in allylic couplings has been particularly successful in maintaining the E-geometry of the double bonds in the growing polyprenyl chain. scispace.com

Regioselectivity: The substitution pattern on the phenol ring—prenylation at C2 and methoxy (B1213986) group at C6—must be precisely controlled. The directing effect of the hydroxyl and methoxy groups on the aromatic ring influences the position of electrophilic attack in reactions like Friedel-Crafts alkylation. The hydroxyl group is a strong ortho-, para-director. To achieve exclusive ortho-prenylation, the para-position can be blocked with a temporary protecting group, or specialized catalytic systems can be employed that favor ortho-alkylation. orgsyn.org For example, rhenium catalysts have been shown to selectively promote the ortho-alkylation of phenols. orgsyn.orgamazonaws.comresearchgate.net Alternatively, building the ring with the substituents already in place via a multi-step sequence provides unambiguous regiocontrol.

Semi-Synthetic Modifications for Analog Generation

Semi-synthesis, starting from isolated this compound or a more abundant, structurally related natural product, provides a more direct route to novel derivatives for research purposes.

Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding which parts of the molecule are essential for its biological activity and for designing more potent or selective compounds. For this compound, modifications can be targeted at three main regions: the phenolic hydroxyl group, the aromatic ring, and the hexaprenyl side chain.

Table 1: Potential Modifications of this compound for SAR Studies

| Molecular Region | Type of Modification | Rationale for Study |

| Phenolic Hydroxyl Group | Etherification, Esterification | To investigate the importance of the free hydroxyl group for activity, potentially as a hydrogen bond donor or for redox cycling. |

| Aromatic Ring | Modification of the methoxy group, Introduction of other substituents (e.g., halogens, alkyl groups) | To probe the electronic and steric requirements of the binding pocket of target enzymes. nih.govnih.gov |

| Hexaprenyl Side Chain | Variation in length (shorter or longer polyprenyl chains), Introduction of unsaturation or other functional groups, Replacement with a different lipophilic tail | To determine the role of the side chain in membrane anchoring, lipophilicity, and interaction with hydrophobic binding sites. nih.govencyclopedia.pub |

A study on the synthesis of natural product-like polyprenylated phenols and quinones for neuroprotective activity revealed that both the phenolic hydroxyl group and a longer side chain were important for activity. nih.govebi.ac.uk Similarly, SAR studies on ubiquinone analogues have shown that the biological activity is sensitive to substitutions on the quinone ring and the length and nature of the side chain. nih.govasu.edu These findings provide a strong rationale for synthesizing similar derivatives of this compound.

Introduction of Tags for Molecular Probe Development

To study the localization, trafficking, and interactions of this compound within cells and organisms, derivatives containing reporter tags can be synthesized. These molecular probes are invaluable tools for chemical biology research.

Table 2: Types of Molecular Probes Derived from this compound

| Probe Type | Reporter Tag | Synthetic Strategy | Application |

| Fluorescent Probes | Fluorophores (e.g., BODIPY, NBD, coumarin) | The tag is typically attached to the terminus of the polyprenyl chain via an ester or ether linkage. | To visualize the subcellular localization and dynamics of the compound using fluorescence microscopy. |

| Photoaffinity Probes | Photoreactive groups (e.g., azido, benzophenone) | The photoreactive group is incorporated, often at the end of the side chain, to allow for covalent cross-linking to interacting proteins upon UV irradiation. nih.gov | To identify binding partners and target proteins. nih.gov |

| Spin-labeled Probes | Stable radicals (e.g., nitroxides like TEMPO) | A spin label is attached to the molecule, usually on the side chain. nih.gov | To study the molecule's interaction with its environment, particularly within membranes, using electron paramagnetic resonance (EPR) spectroscopy. nih.gov |

| Biotinylated Probes | Biotin (B1667282) | A biotin tag is appended, often via a linker to the side chain, to facilitate affinity purification of binding partners using streptavidin-coated beads. | For pull-down assays to isolate and identify interacting proteins. |

The development of such probes for ubiquinone and its analogues has been reported, providing a template for the design and synthesis of probes based on the this compound scaffold. nih.goveurekalert.orgacs.org For instance, a fluorogenic probe based on a quinone reduction/lactonization sequence has been developed to probe redox phenomena in a biochemical context. acs.org Synthesizing a version of this probe with a hexaprenyl tail could provide a tool to study processes involving this compound.

Advanced Analytical Methodologies for Research and Characterization

High-Resolution Spectroscopic Techniques for Structural Elucidation and Conformation Analysis

Spectroscopic methods are paramount for determining the intricate molecular architecture of 2-Hexaprenyl-6-methoxyphenol. These techniques probe the interaction of the molecule with electromagnetic radiation to reveal detailed information about its atomic composition, connectivity, and three-dimensional shape.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the unambiguous structural elucidation of organic molecules, including complex natural products. ipb.pt For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required to assign all proton (¹H) and carbon (¹³C) signals and confirm the molecule's constitution.

¹H NMR: The ¹H NMR spectrum would provide initial information about the different types of protons present. Key signals would include those for the aromatic protons on the methoxyphenol ring, a singlet for the methoxy (B1213986) (-OCH₃) group protons, a broad singlet for the phenolic hydroxyl (-OH) proton, and a complex series of overlapping signals in the aliphatic region corresponding to the methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups of the all-trans hexaprenyl side chain. escholarship.org

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. This would be used to confirm the total carbon count and identify signals for the aromatic carbons, the methoxy carbon, and the distinct carbons of the repeating isoprenoid units in the hexaprenyl tail.

2D NMR Techniques: Due to the complexity of the hexaprenyl chain, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the mapping of adjacent protons, which is crucial for tracing the connectivity within the hexaprenyl chain. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is particularly vital for connecting the hexaprenyl side chain to the correct position on the methoxyphenol ring and for confirming the position of the methoxy group relative to the other substituents.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and the identification of compounds in complex biological samples. ebi.ac.uk

In the field of metabolomics, techniques such as Quadrupole Time-of-Flight Liquid Chromatography-Tandem Mass Spectrometry (QToF-LC/MS/MS) are used for the untargeted analysis of metabolites. frontiersin.org In one study, a feature putatively identified as this compound was detected in groundwater samples using QToF-LC/MS/MS, highlighting the technique's utility in identifying this compound in environmental and biological matrices. frontiersin.org The high mass accuracy of HRMS allows for the confident assignment of the molecular formula C₃₇H₅₆O₂ (monoisotopic mass: 532.42803 Da). ebi.ac.uk The MS/MS fragmentation pattern, which can be predicted or determined experimentally, provides structural information that serves as a guide for confirming the compound's identity. hmdb.ca

Isotopic labeling studies coupled with LC-MS are powerful tools for investigating metabolic pathways. nih.govdoi.org Since this compound is an intermediate in ubiquinone biosynthesis, cells could be cultured with a stable isotope-labeled precursor, such as ¹³C-glucose. ebi.ac.ukhmdb.ca The incorporation of ¹³C atoms into this compound would result in a predictable mass shift in the HRMS spectrum. nih.gov By tracking the appearance and turnover of the labeled compound, researchers can elucidate the dynamics of the metabolic network, confirming its role and flux through the pathway. nih.govdoi.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key functional groups. Expected peaks would include:

A broad absorption band around 3300-3500 cm⁻¹ corresponding to the O-H stretching of the phenol (B47542) group.

Multiple sharp peaks between 2850-2960 cm⁻¹ due to the C-H stretching of the numerous aliphatic groups in the hexaprenyl chain.

Aromatic C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

A strong C-O stretching band for the phenol and methoxy ether around 1200-1260 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule. gcms.cz The UV-Vis spectrum of this compound is dictated by the π-electron system of the substituted benzene (B151609) ring. Phenolic compounds typically show strong absorption bands in the UV region, generally between 270 and 290 nm, arising from π→π* transitions of the aromatic ring. The exact position and intensity of the absorption maximum would be influenced by the methoxy and hexaprenyl substituents.

Quantitative Chromatographic Methods for Purity Assessment and Concentration Determination in Research Samples

Chromatographic techniques are essential for separating this compound from complex mixtures and for accurately determining its concentration and assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds in pharmaceutical and research settings. wjpmr.com A robust HPLC method is critical for quantifying this compound and assessing the purity of research-grade samples. deepdyve.comekb.eg

Given the very hydrophobic nature of the compound due to its long hexaprenyl tail, a reversed-phase HPLC (RP-HPLC) method would be most suitable. hmdb.ca Method development would involve optimizing several parameters:

Stationary Phase: A C18 or C8 bonded silica (B1680970) column would provide the necessary hydrophobic interactions to retain the analyte.

Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water would be employed. The gradient would start with a higher proportion of water and increase the organic solvent concentration over time to elute the highly retained this compound.

Detection: A UV detector set to the compound's absorption maximum (e.g., ~280-290 nm) would be used for quantification. redalyc.org

The developed method must be validated according to established guidelines to ensure its accuracy, precision, linearity, and specificity for its intended purpose. ekb.egchemrevlett.com

Table 1: Illustrative Parameters for HPLC Method Validation

| Parameter | Specification | Description |

|---|---|---|

| Linearity (R²) | > 0.999 | The correlation coefficient for a calibration curve plotted over a range of concentrations. notulaebotanicae.ro |

| Precision (%RSD) | < 2.0% | The relative standard deviation for replicate injections, assessing both repeatability and intermediate precision. notulaebotanicae.ro |

| Accuracy (% Recovery) | 98.0 - 102.0% | The percentage of the known amount of analyte recovered from a spiked sample matrix. ekb.eg |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | The lowest concentration of the analyte that can be reliably detected. notulaebotanicae.ro |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | The lowest concentration of the analyte that can be accurately quantified. notulaebotanicae.ro |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. nih.gov Due to its high molecular weight and the presence of a polar phenolic hydroxyl group, this compound is non-volatile and cannot be analyzed directly by GC-MS.

However, GC-MS can be employed following a chemical derivatization step. sigmaaldrich.com Derivatization aims to increase the volatility and thermal stability of an analyte by masking its polar functional groups. sigmaaldrich.com For the phenolic -OH group in this compound, a common approach is silylation, which replaces the active hydrogen with a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com

Once derivatized, the molecule can be analyzed by GC-MS, where it is separated on a capillary column and identified based on its retention time and mass spectrum. This approach can be valuable for confirming the identity of the compound or for analyzing it in specific sample matrices where other methods may not be suitable. Additionally, GC-MS is an excellent tool for identifying and quantifying any smaller, more volatile impurities that may be present in a sample of this compound.

Table 2: Common Derivatization Reagents for Phenolic Compounds in GC-MS Analysis

| Reagent | Abbreviation | Derivative Formed |

|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) ether |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) ether |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | tert-Butyldimethylsilyl (TBDMS) ether sigmaaldrich.com |

Hyphenated Techniques for Comprehensive Profiling (e.g., LC-MS/MS, GC-MS/MS)

The comprehensive characterization and profiling of complex biological and environmental samples for the presence of specific compounds like this compound rely heavily on advanced analytical methodologies. Hyphenated techniques, which couple a separation technique with a detection technique, are indispensable for this purpose. Specifically, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) provide the high sensitivity and selectivity required for the unambiguous identification and quantification of such compounds in intricate matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for analyzing a wide range of compounds, including those that are non-volatile or thermally labile. Several studies have utilized various LC-MS/MS platforms for the detection of this compound.

In metabolomics studies, Ultra-High-Performance Liquid Chromatography (UPLC) coupled with high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QToF) or Orbitrap mass analyzers, is frequently the method of choice. For instance, in an untargeted exometabolomics study of groundwater, this compound was putatively identified using a Waters Xevo G2-XS QToF UPLC/MS/MS system. nih.govfrontiersin.org The analysis involved chromatographic separation on a C18 column followed by detection in negative ion mode. nih.govfrontiersin.org The identification was based on matching the compound's mass, charge, retention time, and fragmentation spectra against the ChemSpider database. nih.gov

Similarly, the analysis of a polyherbal formulation identified this compound using a Dionex Ultimate 3000 LC system coupled to a micrOTOF QII mass spectrometer with an electrospray ionization (ESI) source operating in positive mode. amazonaws.commdpi.com The identification was confirmed by comparing retention times and MS/MS spectra with available standards and literature data. amazonaws.commdpi.com Research on papaya leaf extracts also employed a UPLC Dionex UltiMate 3000 RS system connected to an Orbitrap Fusion™ Tribrid™ high-resolution mass spectrometer to generate metabolic profiles that included this compound. mdpi.com

The table below summarizes the instrumental parameters from various studies that have successfully identified the compound using LC-based methods.

| Parameter | Study 1: Groundwater Analysis nih.govfrontiersin.org | Study 2: Polyherbal Formulation amazonaws.commdpi.com | Study 3: Papaya Leaf Analysis mdpi.com |

| LC System | Waters Acquity UPLC | Dionex Ultimate 3000 Rapid Separation LC | UPLC Dionex UltiMate 3000 RS |

| Column | Acquity UPLC BEH C18 (1.7 μM, 2.1 mm × 50 mm) | Phenomenex Gemini C18 (3 μm, 2 x 150 mm) | Waters Acquity UPLC® |

| Mass Spectrometer | Waters Xevo G2-XS QToF MS/MS | micrOTOF QII (Bruker Daltonics) | Orbitrap Fusion™ Tribrid™ |

| Ionization Source | ESI | ESI | Not Specified |

| Ionization Mode | Negative | Positive | Not Specified |

| Mobile Phase A | 10 mm TBA and 15 mm acetic acid in 97:3 water:methanol | Acidified water (0.5% acetic acid) | Not Specified |

| Mobile Phase B | 100% methanol | Acetonitrile | Not Specified |

| Data Acquisition | Data Independent (m/z 50–1,500 Da) | MS/MS spectra comparison | High-Resolution Tandem Mass Spectrometry (LC-HRMS/MS) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another key analytical tool, particularly suited for volatile and semi-volatile compounds. While less detailed instrumental parameters for the specific analysis of this compound are available in the reviewed literature compared to LC-MS, its use has been cited. For instance, GC-MS analysis has been mentioned for the identification of major bioactive compounds, including this compound, in pawpaw leaf extracts. f-cdn.comresearchgate.net This suggests that the compound possesses sufficient volatility and thermal stability to be amenable to GC-MS analysis, likely after a derivatization step to enhance its volatility.

Detailed Research Findings

The application of these hyphenated techniques has led to the identification of this compound in diverse natural sources. The findings are summarized below.

| Research Area | Matrix | Analytical Technique | Key Findings | Citations |

| Environmental Metabolomics | Groundwater | QToF-LC/MS/MS | This compound was putatively annotated as an intermediate in methanogenesis from methoxylated aromatic compounds. Its presence was almost exclusive to one specific sampling well. | nih.govfrontiersin.org |

| Phytochemistry | Carica papaya (Papaya) Leaves | HPLC-MS/MS-QTOF, LC-HRMS/MS, GC-MS | Identified as one of several phytochemicals in papaya leaf extracts. Its presence is noted alongside other bioactive compounds like alkaloids and flavonoids. | mdpi.comnih.govf-cdn.comresearchgate.netmdpi.com |

| Herbal Formulations | Polyherbal Formulation (PHF) Ethanolic Extract | LC-ESI-QTOF-MS | Identified as a component of a multifaceted mixture of compounds within the formulation. Characterized by its molecular formula (C37H56O2) and mass. | amazonaws.commdpi.com |

These studies highlight the utility of comprehensive profiling using advanced hyphenated techniques. In environmental science, such methods help in elucidating biogeochemical pathways, like methanogenesis. nih.govfrontiersin.org In phytochemistry and pharmacology, they are crucial for cataloging the chemical constituents of medicinal plants and formulations, which is a fundamental step in understanding their biological activities. mdpi.comnih.gov

Mechanistic Insights into Biological Activities in Vitro and Pre Clinical Models

Antioxidant and Free Radical Scavenging Mechanisms (e.g., DPPH radical scavenging)

Modulation of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)

Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) are highly reactive molecules that can cause cellular damage when produced in excess. frontiersin.org Antioxidants can mitigate this by neutralizing these species. While related o-methoxyphenols have been shown to influence intracellular ROS levels, specific studies detailing the direct effects of 2-Hexaprenyl-6-methoxyphenol on ROS and RNS production in cellular models are lacking. researchgate.net

Activation of Antioxidant Signaling Pathways (e.g., Nrf2)

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes. nih.govmdpi.commdpi.com Activation of the Nrf2 pathway is a common mechanism by which phenolic compounds exert their protective effects. For instance, other methoxyphenolic compounds, such as 2-methoxy-4-vinylphenol, have been shown to activate the Nrf2 pathway. nih.gov This occurs when the inhibitor protein Keap1 is modified, allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant response element (ARE)-dependent genes. nih.govresearchgate.net However, there is no direct evidence from the available literature to confirm that this compound specifically activates this pathway.

Anti-inflammatory Pathways and Modulation of Inflammatory Mediators (in vitro/animal models)

The anti-inflammatory properties of methoxyphenols are an area of active research. nih.govmdpi.com These effects are often linked to their antioxidant activities and their ability to modulate key inflammatory signaling pathways.

Inhibition of Pro-inflammatory Cytokine Production

Pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), are key mediators of the inflammatory response. Many natural polyphenolic compounds exert anti-inflammatory effects by inhibiting the production of these cytokines. researchgate.netmdpi.comijpsjournal.com While studies on other natural compounds show clear inhibition of pro-inflammatory mediators, mdpi.com specific data on the effect of this compound on cytokine production in models like lipopolysaccharide (LPS)-stimulated macrophages has not been found.

Effects on Key Signaling Cascades (e.g., NF-κB, MAPK)

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central to the regulation of inflammation. mdpi.com The NF-κB pathway, when activated, leads to the transcription of genes encoding pro-inflammatory cytokines and enzymes like COX-2. mdpi.com Many polyphenols are known to inhibit NF-κB activation. nih.govmdpi.com Similarly, the MAPK pathways (including ERK, JNK, and p38) are also critical in mediating inflammatory responses. researchgate.net There is a recognized crosstalk between the Nrf2 and NF-κB pathways, where activation of Nrf2 can lead to the suppression of NF-κB. mdpi.commdpi.com Despite the known role of these pathways in the action of other methoxyphenols, researchgate.net there are no specific studies in the reviewed literature that demonstrate the direct impact of this compound on the NF-κB or MAPK cascades.

Antimicrobial Properties and Proposed Mechanisms of Action (in vitro studies)

Several natural methoxyphenol compounds, such as eugenol (B1671780), exhibit significant antimicrobial activity against a range of pathogens. nih.govmdpi.comresearchgate.net Proposed mechanisms for these related compounds include disruption of the bacterial cytoplasmic membrane, inhibition of bacterial enzymes, and generation of intracellular ROS. researchgate.net However, there is a lack of published in vitro studies investigating the antimicrobial properties of this compound, and therefore, its mechanism of action in this context remains unelucidated.

Antibacterial Efficacy Against Specific Pathogens

Research into the specific antibacterial effects of this compound is not extensively documented. However, the antimicrobial properties of other methoxyphenol compounds have been investigated against various foodborne pathogens and spoilage bacteria. For instance, studies on compounds like eugenol and capsaicin (B1668287) have demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

A study focusing on methoxyphenol phytometabolites revealed that eugenol and capsaicin were particularly effective against Staphylococcus aureus, with median growth inhibition concentrations (IC50) of 0.75 mM and 0.68 mM, respectively. These compounds also showed efficacy against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The mechanism of action for such phenolic compounds often involves the disruption of bacterial cell wall and cytoplasmic membrane integrity, leading to coagulation of the cytoplasm and altered membrane permeability nih.gov. The hydrophobic nature of these molecules facilitates their penetration into the bacterial structures nih.gov.

The following table summarizes the antibacterial activity of related methoxyphenol compounds against various pathogens.

| Compound | Pathogen | Activity | Reference |

| Eugenol | Staphylococcus aureus | IC50 = 0.75 mM | |

| Capsaicin | Staphylococcus aureus | IC50 = 0.68 mM | |

| Vanillin | Staphylococcus aureus | IC50 = 1.38 mM | |

| Eugenol | Gram-negative strains | IC50 values ranging from 1.11 to 2.70 mM | |

| Capsaicin | Gram-negative strains | IC50 values ranging from 1.21 to 4.79 mM |

Antifungal Activities

Similar to its antibacterial profile, specific data on the antifungal activities of this compound is scarce. However, the broader class of phenolic and polyphenolic compounds has demonstrated significant antifungal properties. For example, various plant extracts rich in polyphenols have shown inhibitory effects against human pathogenic fungi.

Studies on amiloride (B1667095) and hexamethylene amiloride (HMA) analogs, which share some structural features with phenolic compounds, have identified promising antifungal activity. Specifically, certain 6-(2-benzofuran)amiloride and HMA analogs exhibited up to a 16-fold increase in activity against Cryptococcus neoformans nih.gov. These compounds also showed broad-spectrum activity against other pathogenic fungi, including multidrug-resistant clinical isolates nih.gov. The mechanism of action for many phenolic compounds against fungi involves the disruption of fungal cell membranes and inhibition of key cellular processes.

Cytotoxicity and Apoptosis Induction in Cellular Models (in vitro cancer cell line studies)

For instance, 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC), a methoxylated chalcone (B49325), has demonstrated antiproliferative activity against human cervical cancer cell lines (C-33A, HeLa, and SiHa), with IC50 values of 15.76 µM, 10.05 µM, and 18.31 µM, respectively. Similarly, 9-methoxycanthin-6-one (B140682) has shown cytotoxic effects against a range of cancer cell lines including ovarian, breast, colorectal, skin, and cervical cancers, with IC50 values in the low micromolar range.

The cytotoxic mechanisms of these related compounds often involve the induction of apoptosis, as evidenced by hallmarks such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.

Analysis of Cell Cycle Perturbations

A common mechanism through which polyphenolic compounds exert their anticancer effects is by inducing cell cycle arrest at various checkpoints, thereby preventing cancer cell proliferation.

For example, 2-methoxyestradiol (B1684026) has been shown to cause an increase in the G2/M phase of the cell cycle in oesophageal carcinoma cells, effectively halting cell division. This effect is often linked to the disruption of microtubule formation, a critical process for mitosis. Similarly, DMC treatment of HeLa cells resulted in an increased number of cells in the G0/G1 phase, indicating an arrest at this earlier stage of the cell cycle. The ability of these compounds to perturb the cell cycle is a key aspect of their antiproliferative activity.

Induction of Programmed Cell Death Pathways

Polyphenolic compounds are known to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

The induction of the intrinsic pathway often involves the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, cytochrome c release from the mitochondria, and subsequent activation of caspases-9 and -3. For example, a chalcone derivative was found to downregulate the level of Bcl-2 protein in K562 human leukemia cells, thereby promoting apoptosis.

The extrinsic pathway can be activated by the upregulation of death receptors on the cancer cell surface. For instance, 2-methoxyestradiol was observed to increase the expression of death receptor 5 in oesophageal carcinoma cells, suggesting the involvement of the extrinsic apoptotic pathway. Many polyphenols have been shown to activate caspase-8, a key initiator caspase in the extrinsic pathway.

The following table summarizes the effects of related compounds on cell cycle and apoptosis.

| Compound | Cancer Cell Line | Effect on Cell Cycle | Apoptotic Pathway | Reference |

| 2-Methoxyestradiol | Oesophageal carcinoma | G2/M arrest | Extrinsic (increased death receptor 5) | |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | HeLa (cervical cancer) | G0/G1 arrest | Induced DNA damage and apoptosis | |

| Chalcone derivative | K562 (leukemia) | Not specified | Intrinsic (downregulation of Bcl-2) | |

| 9-Methoxycanthin-6-one | A2780 (ovarian cancer) | Not specified | Induced apoptosis in a concentration-dependent manner |

Enzyme Modulation and Receptor Binding Studies (in vitro assays)

Specific in vitro studies on the enzyme modulation or receptor binding capabilities of this compound are not well-documented. However, the broader classes of phenolic and methoxylated compounds have been shown to interact with and modulate the activity of various enzymes and receptors.

Inhibition or Activation of Specific Enzymes

Phenolic compounds are known to inhibit a variety of enzymes through different mechanisms, including covalent and non-covalent interactions. These interactions can lead to a reduction in the catalytic activity of the enzyme.

In vitro experiments have shown that simple phenolic compounds can adversely affect the activity of enzymes such as α-amylase, trypsin, and lysozyme. This inhibition is often correlated with the blocking of reactive amino acid side chains, such as free amino and thiol groups, as well as tryptophan residues, through covalent attachment of the phenolic compounds nih.gov.

The table below provides examples of enzyme inhibition by phenolic compounds.

| Phenolic Compound Class | Enzyme(s) | Mechanism of Inhibition | Reference |

| Simple phenolics (e.g., caffeic acid, gallic acid) | α-amylase, trypsin, lysozyme | Covalent attachment to reactive nucleophilic sites | nih.gov |

Ligand-Receptor Interaction Profiling

No studies detailing the specific binding of this compound to any receptors have been identified.

Immunomodulatory Effects (in vitro/animal models)

There is no available research data on the effects of this compound on immune cells, cytokine production, or other immunological parameters in either in vitro or animal models.

Structure Activity Relationship Sar Studies and Analog Design

Influence of the Hexaprenyl Side Chain on Biological Activity

The long, lipid-soluble hexaprenyl side chain is a defining feature of 2-Hexaprenyl-6-methoxyphenol. This isoprenoid tail plays a critical role in the molecule's biological context.

Detailed Research Findings: The primary function of the polyprenyl side chain in prenylquinones is to anchor the molecule within the lipid bilayers of cellular membranes, such as the mitochondrial inner membrane. tandfonline.com This localization is essential for its function in electron transport chains. The length of this chain can significantly influence the biological activity of the parent molecule. Studies on ubiquinone biosynthesis have shown that organisms are often specific about the length of the isoprenoid side chain. For instance, Saccharomyces cerevisiae typically utilizes a hexaprenyl (30-carbon) chain for its coenzyme Q (CoQ6). oup.com

Research involving the expression of different polyprenyl diphosphate (B83284) synthase genes in yeast has demonstrated that varying the chain length can be achieved. oup.com While some organisms can tolerate variations in the side chain length of their quinones without adverse effects, the specific length is often optimized for the particular membrane environment and protein interactions of that organism. oup.com In studies on related terpenyl-hydroquinones, modifications to the prenyl chain length (e.g., comparing isoprenyl, geranyl, and farnesyl chains) have been shown to alter bioactivity, with different chain lengths being optimal for different therapeutic effects, such as antimalarial versus farnesyltransferase inhibitory activity. mdpi.com

Table 1: Influence of Prenyl Chain Length on Biological Activity in Related Compounds

| Prenyl Group | Number of Isoprene (B109036) Units | Total Carbons | Observed Effects on Bioactivity (in related quinones) |

|---|---|---|---|

| Isoprenyl | 1 | 5 | Potent activity against P. falciparum. mdpi.com |

| Geranyl | 2 | 10 | Better as farnesyltransferase inhibitors compared to isoprenyl/farnesyl series. mdpi.com |

| Farnesyl | 3 | 15 | Potent activity against P. falciparum. mdpi.com |

| Hexaprenyl | 6 | 30 | Native chain length for Coenzyme Q6 in S. cerevisiae, crucial for function within the mitochondrial membrane. oup.com |

| Heptaprenyl | 7 | 35 | Native chain length for menaquinone in Bacillus subtilis. bibliotekanauki.pl |

Role of Phenolic Hydroxyl and Methoxyl Group Substitution Patterns

The substitution pattern of the phenolic hydroxyl (-OH) and methoxyl (-OCH3) groups on the aromatic ring is critical for the chemical reactivity and biological function of this compound.

In the context of ubiquinone biosynthesis, these groups are substrates for subsequent enzymatic modifications. The hydroxyl group at position 1 and the methoxyl group at position 6 are specific requirements for enzymes like Coq3, an O-methyltransferase, that further modify the benzene (B151609) ring. tandfonline.com The free phenolic hydroxyl is particularly important; studies on related bioactive quinones have shown that methylation of this group can lead to a complete loss of antiproliferative activity, underscoring its necessity for certain biological functions. mdpi.com The hydroxyl group is also deprotonated in the sequential proton-loss electron transfer (SPLET) mechanism of antioxidant action, a process influenced by the surrounding electronic environment. nih.gov

Table 2: Functional Roles of Key Substituent Groups

| Group | Position on Ring | Key Functional Roles |

|---|

Importance of Aromatic Ring Substituents

The nature and position of substituents on the aromatic ring dictate its electronic properties and, consequently, its reactivity in biochemical reactions.

Detailed Research Findings: Substituents on a benzene ring can be broadly classified as either activating or deactivating towards electrophilic aromatic substitution. libretexts.orglumenlearning.com Activating groups donate electron density to the ring, making it more nucleophilic, while deactivating groups withdraw electron density. lumenlearning.com

Both the hydroxyl (-OH) and methoxyl (-OCH3) groups are strong activating groups. libretexts.org They donate electron density to the aromatic ring through a resonance effect (+R), which significantly outweighs their inductive electron-withdrawing effect (-I). libretexts.orglumenlearning.com This activation makes the aromatic ring more susceptible to the successive hydroxylation, methylation, and decarboxylation steps that occur during its conversion to ubiquinone. tandfonline.com The specific ortho, para-directing nature of these substituents guides the positions of subsequent enzymatic modifications on the ring. Any change to these substituents or the introduction of others would profoundly alter the molecule's progression through its biosynthetic pathway.

Table 3: Classification of Aromatic Ring Substituent Effects

| Substituent Group | Classification | Inductive Effect | Resonance Effect | Overall Effect on Ring Reactivity |

|---|---|---|---|---|

| -OH (Hydroxyl) | Strongly Activating | Withdrawing (-I) | Donating (+R) | Activation |

| -OCH3 (Methoxyl) | Strongly Activating | Withdrawing (-I) | Donating (+R) | Activation |

| -CH3 (Alkyl) | Activating | Donating (+I) | N/A | Activation |

| -Cl (Halogen) | Deactivating | Withdrawing (-I) | Donating (+R) | Deactivation (Inductive effect dominates) |

| -NO2 (Nitro) | Strongly Deactivating | Withdrawing (-I) | Withdrawing (-R) | Strong Deactivation |

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational techniques are invaluable for predicting how structural modifications to this compound might affect its biological interactions.

Molecular docking and molecular dynamics (MD) simulations are powerful tools for visualizing and analyzing the interaction between a small molecule (ligand) and a biological macromolecule (target), such as an enzyme. uu.nlupstate.edu

Detailed Research Findings: While specific docking studies on this compound are not widely published, the methodology can be readily applied. For instance, its interaction with enzymes in the CoQ biosynthetic pathway, such as Coq3 (O-methyltransferase) or Coq6 (hydroxylase), could be modeled. tandfonline.com

Molecular Docking: This technique would predict the most likely binding pose of this compound within the active site of its target enzyme. upstate.edu The analysis would reveal key interactions, such as hydrogen bonds between the phenolic hydroxyl group and specific amino acid residues, or hydrophobic interactions involving the hexaprenyl chain and nonpolar pockets of the enzyme.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to observe the dynamic stability of the ligand-protein complex over time (e.g., nanoseconds). uu.nlnih.gov These simulations provide insights into the flexibility of the ligand and protein, the persistence of key intermolecular interactions (like hydrogen bonds), and conformational changes that may occur upon binding. mdpi.com This information is critical for assessing the viability of a predicted binding mode and understanding the energetic factors that govern the interaction.

Table 4: Hypothetical Steps in a Molecular Dynamics Simulation of this compound with a Target Enzyme

| Step | Description | Purpose |

|---|---|---|

| 1. System Preparation | The 3D structures of the enzyme and the docked ligand are prepared. The complex is solvated in a water box with ions to mimic physiological conditions. | To create a realistic simulation environment. |

| 2. Energy Minimization | The energy of the initial system is minimized to remove steric clashes or unfavorable geometries. | To achieve a low-energy, stable starting conformation. |

| 3. Equilibration | The system is gradually heated to the desired temperature and pressure is adjusted, allowing the solvent and ions to relax around the fixed protein-ligand complex. | To bring the system to the target temperature and pressure without destabilizing the complex. |

| 4. Production MD | Constraints are removed, and the simulation is run for an extended period (nanoseconds to microseconds), with atomic trajectories recorded at regular intervals. | To sample the conformational space of the complex and observe its dynamic behavior over time. |

| 5. Trajectory Analysis | The recorded trajectory is analyzed to calculate metrics like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and intermolecular hydrogen bonds. | To evaluate the stability of the complex and identify key, persistent interactions. mdpi.com |

QSAR is a computational method used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity.

Detailed Research Findings: A QSAR model for this compound analogs could be developed to predict their activity against a specific biological target. This process involves:

Creating a Dataset: Synthesizing and testing a series of analogs where specific parts of the molecule are varied (e.g., length of the alkyl chain, different substituents on the ring).

Calculating Descriptors: For each analog, a set of numerical values, or "descriptors," are calculated to represent its physicochemical properties. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., LogP) properties.

Model Building: Statistical methods are used to build an equation that links the descriptors to the observed biological activity.

Validation: The model's predictive power is tested using an external set of compounds not used in its creation.

For this compound analogs, relevant descriptors would likely include those related to hydrophobicity (capturing the effect of the prenyl chain) and electronic properties of the aromatic ring (capturing the effect of different substituents). Such a model would allow for the virtual screening of new, unsynthesized analogs, prioritizing the most promising candidates for synthesis and testing.

Table 5: Common Molecular Descriptors for QSAR Modeling

| Descriptor Class | Example Descriptors | Property Represented | Relevance to this compound |

|---|---|---|---|

| Lipophilic | LogP, CLogP | Hydrophobicity and membrane permeability. | Crucial for modeling the influence of the hexaprenyl side chain. |

| Electronic | Hammett constants, Partial atomic charges | Electron distribution, dipole moment, and reactivity. | Important for modeling the effects of -OH, -OCH3, and other ring substituents. |

| Steric / Topological | Molecular Weight, Molar Refractivity, Surface Area | Size and shape of the molecule. | Relevant for understanding how the molecule fits into an enzyme's active site. |

| Quantum Chemical | HOMO/LUMO energies | Electron-donating/accepting ability. | Can provide a detailed picture of the aromatic ring's reactivity. |

Pre Clinical Pharmacological and Mechanistic Toxicological Investigations

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies

In vitro ADME studies are crucial in early drug discovery to predict a compound's pharmacokinetic behavior in a living organism. These studies assess how the compound is absorbed, distributed throughout the body, metabolized into other substances, and ultimately excreted.

The ability of a compound to pass through biological membranes, such as the intestinal wall, is a critical determinant of its oral bioavailability. Standard in vitro models for assessing this include the Caco-2 and Madin-Darby Canine Kidney (MDCK) cell permeability assays. researchgate.netnih.gov These cell lines form a monolayer that mimics the intestinal epithelium.

The metabolic stability of a compound provides an indication of how quickly it will be broken down by enzymes in the liver, which is the primary site of drug metabolism. nih.gov This is often evaluated using liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. nih.gov

Specific experimental studies detailing the metabolic stability of 2-Hexaprenyl-6-methoxyphenol in human or animal liver microsomes are not extensively documented. However, its known role as a biosynthetic intermediate of coenzyme Q (ubiquinone) provides clues to its potential metabolic pathways. The biosynthesis of ubiquinone involves a series of hydroxylation and methylation reactions, many of which are catalyzed by CYP enzymes. ymdb.camdpi.com For instance, the conversion of this compound is a step in this pathway. ymdb.ca This suggests that this compound is a substrate for certain metabolic enzymes.

In the context of ubiquinone biosynthesis in yeast, the enzyme Coq6, a FAD-dependent monooxygenase, is involved in the hydroxylation of related precursors. genecards.orgcsic.es The human homolog, COQ6, is also a monooxygenase. genecards.org It is plausible that this compound undergoes oxidative metabolism by CYP enzymes in the liver. Potential metabolites could arise from hydroxylation of the aromatic ring or modifications to the hexaprenyl side chain. A predicted LC-MS/MS spectrum for this compound suggests potential fragmentation patterns that could be used to identify metabolites in experimental setups. hmdb.ca

Plasma protein binding (PPB) influences the distribution and availability of a drug in the body. sygnaturediscovery.comwikipedia.org Only the unbound fraction of a drug is generally considered pharmacologically active and available for metabolism and excretion. wikipedia.org The extent of binding is typically determined using methods like equilibrium dialysis or ultrafiltration. qps.com

Direct experimental data on the plasma protein binding of this compound is scarce. However, a predicted value for its plasma protein binding is approximately 92.58%. bidd.group This high level of binding is consistent with its very hydrophobic nature, a characteristic common to polyprenylphenols. yeastgenome.org Highly lipophilic compounds tend to bind extensively to plasma proteins, particularly albumin and lipoproteins. sygnaturediscovery.com

Table 1: Predicted Physicochemical and ADME Properties of this compound

| Property | Predicted Value/Characteristic | Source(s) |

|---|---|---|

| Molecular Formula | C37H56O2 | uni.lu |

| Monoisotopic Mass | 532.428 g/mol | uni.lu |

| XlogP (predicted) | 12.7 | uni.lu |

| Water Solubility | Practically insoluble | yeastgenome.org |

| Plasma Protein Binding | ~92.58% | bidd.group |

| Likely Permeability | High (via passive diffusion) | Inferred from high lipophilicity |

| Potential Metabolism | Substrate for CYP enzymes | Inferred from role in ubiquinone biosynthesis ymdb.cagenecards.org |

Pre-clinical In Vivo Model Studies (excluding human clinical trials)

In vivo studies in animal models are essential for evaluating the efficacy and pharmacokinetic profile of a compound in a complex biological system.

While this compound has been identified in plant extracts with known medicinal properties, such as Carica papaya leaves, specific studies evaluating the efficacy of the isolated compound in animal models of wound healing, inflammation, or cancer are not well-documented in publicly available literature. researchgate.net The therapeutic effects of these extracts are often attributed to a mixture of phytochemicals.

Wound Healing: Animal models for wound healing, such as excisional wound models in mice, are commonly used to assess the efficacy of therapeutic agents. nih.govmdpi.comfoliamedica.bg These models allow for the evaluation of parameters like wound closure rate, re-epithelialization, collagen deposition, and inflammatory cell infiltration. nih.govmdpi.com Although not specifically tested with this compound, related phenolic compounds have shown promise in promoting wound healing.

Inflammation: The anti-inflammatory potential of compounds is often tested in rat or mouse models, such as carrageenan-induced paw edema or TPA-induced ear edema. nih.gov These models measure the reduction in swelling and inflammatory markers. nih.gov Structurally related phenolic compounds, like eugenol (B1671780) (4-allyl-2-methoxyphenol), have demonstrated significant anti-inflammatory effects in animal models by reducing pro-inflammatory cytokines like TNF-α and IL-6. nih.govmdpi.commdpi.com Given the presence of a methoxyphenol moiety in this compound, it is plausible that it may exhibit similar anti-inflammatory properties, though this requires experimental verification.

Cancer: A variety of animal models are used to investigate the anti-cancer activity of new compounds, including xenograft models where human cancer cells are implanted into immunocompromised mice. nih.gov While some studies suggest that plant extracts containing this compound have anti-tumor properties, there is a lack of direct evidence for the efficacy of the isolated compound in cancer models. researchgate.netgoogleapis.com

Pharmacokinetic studies in animal models, typically rats or mice, are conducted to understand how a compound is absorbed, distributed, metabolized, and excreted in vivo. nih.govnih.gov These studies involve administering the compound and then measuring its concentration in blood, plasma, and various tissues over time.

There is a lack of published studies on the pharmacokinetic profile of this compound in any animal model. Its high lipophilicity and predicted high plasma protein binding suggest that it would likely have a large volume of distribution and potentially a long half-life, but this remains speculative without experimental data.

Table 2: Summary of Pre-clinical In Vivo Data for this compound

| Study Type | Animal Model | Findings | Source(s) |

|---|---|---|---|

| Efficacy in Wound Healing | e.g., Mouse excisional wound model | No specific data available for this compound. | - |

| Efficacy in Inflammation | e.g., Rat paw edema model | No specific data available for this compound. Related compounds show activity. | nih.govnih.govmdpi.commdpi.com |

| Efficacy in Cancer | e.g., Mouse xenograft model | No specific data available for this compound. | nih.govresearchgate.netgoogleapis.com |

| Pharmacokinetic Profiling | e.g., Rat or mouse models | No specific data available. | - |

Mechanistic Toxicology (in vitro and animal models, excluding human safety/adverse effects)

The mechanistic toxicology of this compound as an isolated compound has not been extensively studied in preclinical models. The available data is primarily derived from studies on complex extracts of Carica papaya (papaya) leaves, in which this compound is one of many identified phytochemicals. nih.govnih.govmdpi.com Therefore, the following sections summarize the findings on these extracts, which provide an indirect and composite view of the potential toxicological profile.

Cytotoxicity in Non-Target Cell Lines

In vitro studies on extracts from Carica papaya leaves, containing a mixture of compounds including this compound, have been evaluated for their cytotoxic effects on various non-target cell lines.

One study investigated the effects of C. papaya leaf extracts—obtained through reflux, ultrasonic-assisted extraction (UAE), and agitation—on human skin fibroblast (HSF1184) cells. mdpi.commdpi.com Using a sulforhodamine B staining assay, the research found that none of the extracts exhibited cytotoxic effects at concentrations ranging from 3.125 µg/mL to 500 µg/mL. mdpi.commdpi.com Interestingly, the extracts produced by reflux and UAE were reported to be active fibroblast proliferators, enhancing cell numbers by up to 85% and 41% at concentrations of 12.5 µg/mL and 6.25 µg/mL, respectively, compared to the control. mdpi.combiocrick.com

Another study assessed the cytotoxicity of an ethanol (B145695) extract of papaya leaves on the J774 murine macrophage cell line using an MTT assay. biocrick.com The results indicated that cell viability was highest (100%) at a concentration of 25 µg/mL, suggesting a lack of cytotoxicity at this level. biocrick.com Similarly, research on three different Thai papaya cultivar leaf extracts tested on RAW 264.7 macrophage cells showed that cell viability remained above 80% at concentrations up to 500 µg/mL for one cultivar and up to 3.93 µg/mL for the other two. mdpi.com

It is critical to note that these findings reflect the activity of a complex mixture of phytochemicals present in the papaya leaf extracts and cannot be attributed solely to this compound. nih.govnih.gov

Interactive Data Table: Cytotoxicity of Carica papaya Leaf Extracts in Non-Target Cell Lines

| Cell Line | Extract Type | Concentration Range | Assay | Outcome | Reference(s) |

| Human Skin Fibroblast (HSF1184) | Reflux, UAE, Agitation | 3.125 - 500 µg/mL | Sulforhodamine B | No cytotoxicity observed; proliferation enhanced at specific concentrations. | mdpi.commdpi.combiocrick.com |

| Murine Macrophage (J774) | Ethanol | 25 µg/mL | MTT | 100% cell viability. | biocrick.com |

| Murine Macrophage (RAW 264.7) | Various Cultivars | up to 500 µg/mL | MTT | >80% cell viability at tested concentrations, varying by cultivar. | mdpi.com |

Genotoxicity and Mutagenicity Assessments

Direct experimental data from in vitro or animal model-based genotoxicity and mutagenicity assessments for the isolated compound this compound are not available in the reviewed scientific literature.

However, a computational, in silico toxicology prediction was performed as part of a broader study screening potential drug candidates. nih.gov This study utilized the Toxicity Prediction by Komputer Assisted Technology (TOPKAT) module to evaluate several toxicity endpoints for a list of compounds that included this compound. nih.gov The prediction for Ames mutagenicity, a common method for assessing the mutagenic potential of a chemical, suggested that this compound is non-mutagenic. nih.gov

Interactive Data Table: In Silico Genotoxicity Prediction for this compound

| Compound | Assessment Type | Endpoint | Prediction Module | Predicted Result | Reference(s) |

| This compound | In silico (Computational) | Ames Mutagenicity | TOPKAT | No Ames mutagenicity (score ≤0.1) | nih.gov |

Interactions with Other Bioactive Compounds and Synergistic Effects

Combination Studies with Other Natural Products (in vitro/animal models)

Polyherbal formulations containing 2-Hexaprenyl-6-methoxyphenol have been investigated for their synergistic effects. mdpi.comuq.edu.au It is proposed that the combination of multiple natural compounds can lead to enhanced therapeutic outcomes. mdpi.com For example, a polyherbal formulation containing this compound, among other compounds, was studied for its antioxidant and anti-diabetic potential. mdpi.comnih.gov The synergistic action of the combined phytochemicals is thought to be responsible for the observed effects. mdpi.com

While specific in vitro or animal model studies focusing solely on the combination of purified this compound with other individual natural products are not extensively detailed in the provided results, the research on crude extracts and polyherbal formulations strongly suggests a role for this compound in synergistic interactions. The presence of a complex mixture of compounds, including flavonoids, alkaloids, and other phenolics, alongside this compound, is believed to contribute to the observed biological activities. mdpi.comnih.gov

Table 1: Co-occurring Natural Compounds with this compound in Carica papaya Leaf Extracts mdpi.commdpi.comnih.gov

| Compound Class | Specific Compounds |

|---|---|

| Alkaloids | Carpaine, Pseudocarpaine, Dehydrocarpaine I and II |

| Flavonoids | Kaempferol derivatives, Luteolin derivatives, Quercetin derivatives, Myricetin |

| Phenolic Acids | Caffeic acid, Ferulic acid, Chlorogenic acid, p-Coumaric acid |

Synergistic or Antagonistic Interactions with Research Reagents or Reference Compounds